Methyl 3-methyl-1-oxidopyridin-4-yl ether
Overview
Description
“Methyl 3-methyl-1-oxidopyridin-4-yl ether” is an organic compound that belongs to the pyridine family. It has a CAS Number of 26883-29-4 and a molecular weight of 139.15 . The IUPAC name for this compound is methyl 3-methyl-1-oxido-4-pyridinyl ether .
Molecular Structure Analysis
The molecular formula of “Methyl 3-methyl-1-oxidopyridin-4-yl ether” is C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-methyl-1-oxidopyridin-4-yl ether” is stored at refrigerated temperatures .Scientific Research Applications
1. Chemical Research and Synthesis
Methyl 3-methyl-1-oxidopyridin-4-yl ether has been explored in chemical research, particularly in the context of synthesis and chemical reactions. For instance, studies have investigated the synthesis and elimination reactions of methyl ethers, like methyl (methyl α-D-glucopyranosido)uronate, and their potential for β-elimination reactions, which are crucial in organic synthesis (Hashimoto et al., 1971).
2. Insecticidal Activities
Research has also been conducted on the insecticidal properties of related compounds. For instance, novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, synthesized via reactions involving similar chemical structures, have demonstrated notable insecticidal activity against various pests (Liu et al., 2005).
3. Bactericidal Properties
Compounds structurally related to Methyl 3-methyl-1-oxidopyridin-4-yl ether have been studied for their bactericidal properties. Research on pyridinium chlorides with alkylthiomethyl and alkoxymethyl hydrophobic groups, derived from reactions involving similar ethers, showed significant bacteriostatic properties against a variety of microbial strains (Weglewski et al., 1991).
4. Fungicidal Activity
Furthermore, studies have been conducted on oxime ether derivatives, which may share chemical characteristics with Methyl 3-methyl-1-oxidopyridin-4-yl ether, to assess their fungicidal activities. These studies have identified certain compounds displaying greater activity than control substances in combating fungal infections (Lv et al., 2015).
5. Advanced Organometallic Chemistry
In the field of organometallic chemistry, studies have been conducted on rhenium(I) tricarbonyl complexes with pyridine ligands containing methyl and other substituents. These compounds, exhibiting luminescence and redox properties, are important in understanding the behavior of organometallic complexes (Liu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-methyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHHSVRNEVRRCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1-oxidopyridin-4-yl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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